methyl 2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Overview
Description
Methyl 2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO5S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.12969401 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Processes and Chemical Reactions
This compound is related to a variety of chemical synthesis processes and the study of its reactions. For instance, research on derivatives of similar thiophene compounds has revealed methods for achieving nearly quantitative yields of specific carboxylic acids through O-alkylation and alkaline hydrolysis, followed by thermal or acid-induced decarboxylation to yield ethers of thiotetronic and α-halogenothiotetronic acids in high yield (Corral & Lissavetzky, 1984). Additionally, the significance of twisted amides in mimicking the transition-state for cis-trans rotamer interconversion, which is crucial in peptide and protein folding, has been demonstrated using compounds with similar structural complexity (Komarov et al., 2015).
Photochemical reactions have been explored using acetyl- or methyl-substituted thiophene compounds, leading to regioselective intramolecular [2 + 2] photocycloaddition and further transformations to yield carboxylates with potential in synthetic applications (Gebel & Margaretha, 1992). Another study emphasizes the efficient synthesis of long-chain furanoid fatty ester derivatives from methyl ricinoleate, highlighting a methodological advance in the synthesis of complex molecules (Jie et al., 1992).
Moreover, research into the photochemistry of thiophene derivatives has contributed to understanding the selectivity and outcomes of photocyclization reactions, enriching the toolkit for synthesizing cyclooctane derivatives (Anklam, Lau, & Margaretha, 1985). The exploration of novel isomers and the synthesis of compounds with unique structural configurations, such as dioxatricyclo decanes, further illustrate the broad applicability of these chemical frameworks in synthesizing new materials with potential utility across various domains (Buchs & Ganter, 1980).
Properties
IUPAC Name |
methyl 2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-25-20(24)14-10-6-4-2-3-5-7-13(10)27-19(14)21-17(22)15-11-8-9-12(26-11)16(15)18(21)23/h11-12,15-16H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLSIIZPYMLWOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)N3C(=O)C4C5CCC(C4C3=O)O5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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